molecular formula C4H3ClF4 B3043530 2-Chloro-1,1,1,3-tetrafluorobut-2-ene CAS No. 885276-06-2

2-Chloro-1,1,1,3-tetrafluorobut-2-ene

Cat. No.: B3043530
CAS No.: 885276-06-2
M. Wt: 162.51 g/mol
InChI Key: RDZGKBDJFRDSAK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The incorporation of fluorine into organic molecules can dramatically alter their properties. The high electronegativity of fluorine, second only to neon, and its relatively small size allow it to mimic hydrogen in some steric contexts while inducing significant electronic changes. This often leads to enhanced metabolic stability, increased lipophilicity, and altered bioavailability in bioactive molecules. nih.govthe-innovation.org Consequently, fluorinated compounds are integral to the development of a wide array of pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, antibiotics, and central nervous system agents. nih.gov Beyond medicine, fluorinated organic compounds are crucial in materials science, finding applications as refrigerants, solvents, and in the synthesis of fluoropolymers with exceptional thermal and chemical stability.

Overview of Unsaturated Halogenated Systems in Organic Synthesis

Unsaturated halogenated systems, such as halogenated alkenes, are highly versatile building blocks in organic synthesis. The carbon-carbon double bond can undergo a variety of addition reactions, while the carbon-halogen bond provides a site for nucleophilic substitution and cross-coupling reactions. beilstein-journals.orgpressbooks.pub The halogenation of alkenes, for instance, is a fundamental reaction that proceeds through the formation of a halonium ion intermediate, leading to the addition of halogen atoms across the double bond. chemistrysteps.comchemguide.co.uk The reactivity of these systems allows for the construction of complex molecular architectures and the introduction of diverse functional groups.

The synthesis of halogenated alkenes can be achieved through various methods, including the Wittig reaction and transition-metal-mediated coupling reactions. However, challenges such as stereoselectivity and the development of more environmentally benign processes remain active areas of research. researchgate.net

Specific Focus on 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (B1486673) within Fluorinated Alkene Research

Within the broader class of fluorinated alkenes, this compound is a specific compound of interest in laboratory and research settings. synquestlabs.com Its structure, featuring a trifluoromethyl group, a chlorine atom, and two fluorine atoms attached to a butene backbone, suggests a unique reactivity profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C4H3ClF4
CAS Number 8885276-06-2
Identified Uses Laboratory chemicals, Manufacture of substances, Scientific research and development
Stability The product is stable at normal handling and storage conditions.

This data is based on the Safety Data Sheet provided by SynQuest Laboratories. synquestlabs.com

The current research landscape for fluorinated alkenes is vibrant, with a focus on developing novel synthetic methodologies and exploring their applications in medicinal chemistry and materials science. The synthesis of fluoroalkenes often involves Wittig-type reactions or cross-coupling methods, though challenges in achieving high stereoselectivity and avoiding the use of transition metals persist. beilstein-journals.orgacs.org

Detailed Synthetic Routes: While general methods for synthesizing fluorinated alkenes are known, specific, optimized, and high-yield synthetic pathways to this compound are not well-documented in peer-reviewed literature.

Reactivity and Mechanistic Studies: The unique substitution pattern of this molecule suggests a complex interplay of electronic and steric effects that would influence its reactivity in addition, substitution, and polymerization reactions. Detailed mechanistic studies are required to understand and predict its chemical behavior.

Spectroscopic Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published, which is essential for its unambiguous identification and for monitoring its reactions.

Potential Applications: The potential of this compound as a monomer for novel fluoropolymers, as a building block in the synthesis of agrochemicals or pharmaceuticals, or as a unique solvent remains largely unexplored. Research into these potential applications could uncover new and valuable uses for this compound.

The exploration of these knowledge gaps would not only contribute to a better understanding of this specific molecule but also to the broader field of fluorinated alkene chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1,1,3-tetrafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4/c1-2(6)3(5)4(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGKBDJFRDSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285700
Record name 2-Chloro-1,1,1,3-tetrafluoro-2-butene
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Molecular Weight

162.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-06-2
Record name 2-Chloro-1,1,1,3-tetrafluoro-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1,1,3-tetrafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Reactions Involving 2 Chloro 1,1,1,3 Tetrafluorobut 2 Ene

Investigation of Double Bond Reactivity and Electrophilic Character

The reactivity of the carbon-carbon double bond in 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (B1486673) is profoundly influenced by the surrounding halogen atoms. The interplay of inductive and resonance effects governs the electron density of the π-system, which in turn dictates its susceptibility to electrophilic attack.

Influence of Fluorine Atom Substitution on Electrophilicity

The presence of highly electronegative fluorine atoms has a significant impact on the electrophilic character of the double bond in this compound. Fluorine's strong inductive effect withdraws electron density from the double bond, making it less nucleophilic and more electrophilic compared to its non-fluorinated counterparts. researchgate.net This reduced electron density deactivates the double bond towards traditional electrophilic addition reactions. chemistrysteps.com

Analysis of Addition Reaction Mechanisms

Addition reactions to the double bond of this compound can proceed via different mechanisms depending on the reaction conditions and the nature of the attacking species.

Halogen Addition Under UV Irradiation

The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkenes can be initiated by ultraviolet (UV) light. quora.com This process typically involves a free-radical chain mechanism. youtube.com In the case of this compound, UV irradiation can induce the homolytic cleavage of the halogen-halogen bond, generating halogen radicals. radtech.org

These highly reactive radicals can then attack the double bond, leading to the formation of a haloalkyl radical intermediate. This intermediate can then react with another halogen molecule to yield the final dihalogenated product and a new halogen radical, thus propagating the chain reaction. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.

Table 1: Proposed Steps in the Free-Radical Halogenation of this compound

StepReactionDescription
Initiation X₂ + UV light → 2X•Homolytic cleavage of the halogen molecule to form halogen radicals.
Propagation 1 CF₃-C(Cl)=CF-CH₂F + X• → CF₃-C(Cl)X-C•F-CH₂FAddition of a halogen radical to the double bond to form a haloalkyl radical.
Propagation 2 CF₃-C(Cl)X-C•F-CH₂F + X₂ → CF₃-C(Cl)X-CFX-CH₂F + X•Reaction of the haloalkyl radical with a halogen molecule to give the product and regenerate a halogen radical.
Termination 2X• → X₂Combination of two halogen radicals.
CF₃-C(Cl)X-C•F-CH₂F + X• → CF₃-C(Cl)X-CFX-CH₂FCombination of a haloalkyl radical and a halogen radical.

Electrophilic and Nucleophilic Addition Profiles to the Double Bond

As previously discussed, the electron-deficient nature of the double bond in this compound makes it a poor candidate for classical electrophilic addition reactions that are characteristic of electron-rich alkenes. chemistrysteps.comlumenlearning.comlibretexts.orglibretexts.orgpressbooks.pub The π electrons are not sufficiently available to attack electrophiles readily.

Conversely, this electron deficiency makes the double bond susceptible to nucleophilic addition . researchgate.net Nucleophiles are attracted to the partially positive carbon atoms of the double bond. The attack of a nucleophile on one of the carbon atoms of the double bond would lead to the formation of a carbanionic intermediate. This intermediate could then be protonated or react with another electrophile to give the final product. The regioselectivity of the nucleophilic attack would be determined by the relative stability of the possible carbanionic intermediates, which is influenced by the electronic effects of the halogen substituents.

Understanding Substitution and Elimination Reaction Pathways

Beyond addition reactions, this compound can also undergo substitution and elimination reactions, primarily centered around the reactive chlorine atom.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom in this compound is a potential leaving group in nucleophilic substitution reactions. chemguide.co.uk However, vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. This is due to the increased strength of the C-Cl bond, which has some double bond character due to resonance, and the steric hindrance around the double bond.

Despite these factors, under appropriate conditions with strong nucleophiles, substitution of the chlorine atom can occur. The mechanism could proceed through a variety of pathways, including an addition-elimination mechanism or a direct SₙV (vinylic nucleophilic substitution) pathway. In an addition-elimination mechanism, the nucleophile would first add to the double bond, forming a carbanionic intermediate. Subsequent elimination of the chloride ion would then regenerate the double bond, resulting in the substituted product.

Table 2: Comparison of Potential Reaction Pathways for this compound

Reaction TypeAttacking SpeciesKey IntermediateDriving Force
Free-Radical Addition Halogen Radicals (X•)Haloalkyl RadicalUV light initiation
Electrophilic Addition ElectrophilesCarbocationUnlikely due to electron-deficient double bond
Nucleophilic Addition NucleophilesCarbanionElectron-withdrawing effects of halogens
Nucleophilic Substitution NucleophilesCarbanion (in addition-elimination)Presence of a good leaving group (Cl⁻)

Mechanisms of Base-Mediated Elimination Reactions

The reaction of this compound with a base is expected to proceed via an elimination pathway, leading to the formation of a fluorinated diene. The specific mechanism of this dehydrochlorination reaction is highly dependent on the reaction conditions, particularly the strength of the base employed. The primary mechanistic possibilities include the E2 (Elimination, Bimolecular), E1 (Elimination, Unimolecular), and E1cB (Elimination, Unimolecular, conjugate Base) pathways. libretexts.orgiitk.ac.in

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the carbon-chlorine bond, simultaneously with the departure of the chloride leaving group and the formation of a new pi bond. libretexts.orgyoutube.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com For this compound, a strong, non-nucleophilic base would favor this pathway, abstracting the hydrogen from the C-4 position.

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. iitk.ac.inyoutube.com This is followed by a rapid deprotonation by a base to form the alkene. libretexts.org This mechanism is typically favored by weak bases and polar protic solvents that can stabilize the carbocation. iitk.ac.in Given the electronic effects of the fluorine atoms, the stability of the potential vinyl cation intermediate would be a critical factor in the viability of this pathway.

The E1cB mechanism is also a two-step process, but it begins with the formation of a carbanion intermediate through the deprotonation of an acidic proton by a base. nih.gov The subsequent step is the departure of the leaving group to form the double bond. This mechanism is often observed when the proton being removed is particularly acidic and the leaving group is poor. The presence of the electron-withdrawing trifluoromethyl group could potentially acidify the C-H bond at the C-4 position, making the E1cB pathway a plausible route under certain basic conditions.

Table 1: Comparison of Potential Base-Mediated Elimination Mechanisms

MechanismKey FeaturesProbable Conditions for this compound
E2 Concerted, single-step reaction. Rate is dependent on both substrate and base.Favored by strong, non-nucleophilic bases.
E1 Stepwise reaction via a carbocation intermediate. Rate is dependent only on the substrate.Favored by weak bases and polar protic solvents.
E1cB Stepwise reaction via a carbanion intermediate. Requires an acidic proton.Possible with bases capable of deprotonating the C-H bond at C-4.

This table is generated based on general principles of elimination reactions and not on specific experimental data for this compound.

Studies on C-H and C-F Bond Activation

The activation of carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds in fluorinated molecules is a significant area of research, driven by the need to synthesize complex fluorinated compounds. rsc.org While specific studies on this compound are limited, the principles of these activation processes can be applied.

Transition Metal-Catalyzed Activation Processes

Transition metal complexes are widely used to catalyze the activation of otherwise inert C-H and C-F bonds. nih.gov These processes are central to the development of new synthetic methodologies for creating valuable organofluorine compounds. nih.govnih.gov

For this compound, a transition metal catalyst could potentially interact with the C-H bond at the C-4 position or one of the C-F bonds of the trifluoromethyl group. The activation of C-H bonds by transition metals often proceeds through mechanisms such as oxidative addition or concerted metalation-deprotonation. virginia.edu The choice of metal, ligands, and reaction conditions can direct the selectivity of the C-H activation. nih.gov

The activation of C-F bonds is thermodynamically challenging due to their high bond strength. nih.gov However, transition metal complexes, particularly those of late transition metals, have been shown to mediate C-F bond cleavage. nih.govrsc.org This can occur through oxidative addition of the C-F bond to an electron-rich metal center or via a β-fluoride elimination from an organometallic intermediate. nih.gov The presence of multiple C-F bonds in the trifluoromethyl group of this compound presents both a challenge and an opportunity for selective functionalization.

Table 2: Potential Transition Metal-Catalyzed Bond Activations

Bond TypePotential Activation PathwayKey Intermediates
C-H Oxidative Addition, Concerted Metalation-DeprotonationMetal-hydride complexes, metallacycles
C-F Oxidative Addition, β-Fluoride EliminationMetal-fluoride complexes, organometallic species

This table outlines theoretical pathways based on known transition metal catalysis and is not based on specific experimental data for this compound.

Concerted and Stepwise Mechanisms of Bond Transformations

The cleavage of C-H and C-F bonds can proceed through either concerted or stepwise mechanisms, each with distinct energetic profiles and stereochemical outcomes.

A concerted mechanism for C-H or C-F bond activation involves the simultaneous breaking of the C-H or C-F bond and the formation of new bonds to the catalyst in a single transition state. This is often the case in reactions like concerted metalation-deprotonation for C-H activation.

A stepwise mechanism , on the other hand, involves the formation of one or more reactive intermediates. For example, the oxidative addition of a C-F bond to a metal center is a stepwise process that forms an organometallic fluoride (B91410) complex. Similarly, a stepwise C-H activation might proceed through an initial coordination of the molecule to the metal center followed by the bond-breaking event.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (B1486673), which exists as (E) and (Z) isomers, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are crucial for unambiguous characterization.

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides foundational data for the structural assignment of the (E) and (Z) isomers of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the spin-spin coupling constants (J) reveal through-bond connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl protons (H-4) and the vinyl proton (H-3). The chemical shift of the vinyl proton will be significantly influenced by the electronegativity of the adjacent fluorine and chlorine atoms and will likely appear in the downfield region. The methyl protons will exhibit coupling to the vinyl proton and the fluorine atom at C-3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct resonances corresponding to the four carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C-2 and C-3) will be deshielded due to their sp² hybridization and the presence of electronegative halogens. The trifluoromethyl carbon (C-1) will show a characteristic quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show two main signals: one for the CF₃ group and another for the fluorine atom at C-3. The chemical shifts and coupling patterns will differ for the (E) and (Z) isomers.

Illustrative NMR data for the isomers of this compound are presented in the table below. Please note that these are representative values based on known trends for similar fluorinated alkenes, as specific experimental data for this compound is not widely available.

IsomerNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
(E)-isomer ¹HH-3: ~6.5 (dq)³J(H-F) = ~20 Hz, ³J(H-H) = ~7 Hz
H-4: ~1.9 (dd)³J(H-H) = ~7 Hz, ⁴J(H-F) = ~2 Hz
¹³CC-1 (CF₃)~122 (q)
C-2~135 (dq)
C-3~128 (dq)
C-4~15 (d)
¹⁹FCF₃~-65 (d)
F-3~-110 (qq)
(Z)-isomer ¹HH-3: ~6.3 (dq)³J(H-F) = ~12 Hz, ³J(H-H) = ~7 Hz
H-4: ~1.8 (dd)³J(H-H) = ~7 Hz, ⁴J(H-F) = ~3 Hz
¹³CC-1 (CF₃)~121 (q)
C-2~134 (dq)
C-3~127 (dq)
C-4~14 (d)
¹⁹FCF₃~-68 (s)
F-3~-115 (q)

Long-range spin-spin couplings, particularly those involving fluorine nuclei, are powerful probes for determining the stereochemistry of alkenes. In the case of this compound, the magnitude of the four-bond coupling constant between the fluorine atoms of the CF₃ group and the fluorine atom at C-3 (⁴J(F-F)) is diagnostic of the isomer geometry.

For the (E)-isomer, where the CF₃ group and the fluorine at C-3 are on opposite sides of the double bond (trans relationship), a significant through-space coupling is expected, typically in the range of 5-15 Hz. Conversely, in the (Z)-isomer, these fluorine nuclei are on the same side of the double bond (cis relationship), and the through-space coupling is generally much smaller or negligible (close to 0 Hz). This distinct difference in the ⁴J(F-F) coupling constant provides a reliable method for the unambiguous assignment of the (E) and (Z) configurations.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak will also be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for halogenated alkenes include the loss of halogen atoms and alkyl radicals. Key expected fragments for this compound are detailed in the table below.

m/zIon FormulaProbable Fragmentation Pathway
162/164[C₄H₃ClF₄]⁺Molecular ion
127[C₄H₃F₄]⁺Loss of Cl radical
93[C₃H₃F₂]⁺Loss of CF₃ radical
69[CF₃]⁺Cleavage of the C1-C2 bond
31[CF]⁺Further fragmentation

Chromatographic Techniques for Reaction Monitoring and Product Separation

Chromatographic techniques are essential for monitoring the progress of chemical reactions, assessing product purity, and for the separation of components in a mixture. For the synthesis and analysis of this compound, gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited due to the compound's volatility.

Gas chromatography is a powerful tool for the quantitative analysis of reaction mixtures, allowing for the determination of the relative amounts of starting materials, intermediates, products, and byproducts. By employing a suitable capillary column (e.g., a non-polar or medium-polarity column) and optimizing the temperature program, the (E) and (Z) isomers of this compound can be separated and quantified. The use of an internal standard allows for accurate determination of the concentration of each component in the reaction mixture, enabling the calculation of reaction yield and conversion.

Gas chromatography-mass spectrometry combines the separation power of GC with the identification capabilities of MS. As the components of a reaction mixture are separated on the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the desired products, as well as any impurities or side products, by comparing their mass spectra to known databases or by analyzing their fragmentation patterns. This technique is invaluable for confirming the identity of the (E) and (Z) isomers of this compound and for identifying any potential isomeric or structural impurities that may be present.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique utilized to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This method provides valuable insights into the energies of molecular orbitals (MOs), offering a direct experimental probe of the electronic configuration. Despite its utility, a comprehensive search of scientific literature and databases reveals a notable absence of specific studies on the photoelectron spectroscopy of this compound.

Detailed experimental data, such as ionization energies and the corresponding assignments to specific molecular orbitals, are not available for this compound. Consequently, a thorough analysis of its electronic structure based on experimental photoelectron spectra cannot be provided at this time. Theoretical calculations, which often complement PES experiments by providing calculated ionization potentials and visualizing molecular orbitals, have also not been reported for this compound in the surveyed literature.

The lack of dedicated research in this area means that crucial information regarding the influence of the chloro and trifluoromethyl substituents on the π-system of the butene backbone, as well as the energies of the lone pair orbitals on the halogen atoms, remains undetermined from an experimental standpoint. While analogies could be drawn to simpler, related halogenated alkenes, such comparisons would be speculative without direct experimental or theoretical data for the title compound.

Therefore, the elucidation of the electronic structure of this compound through photoelectron spectroscopy represents an open area for future research. Such studies would be instrumental in providing a fundamental understanding of the molecular orbital landscape of this halogenated alkene.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Energetics and Molecular Geometries

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability (energetics) and three-dimensional shape (molecular geometry). These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed electronic structure information.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations are crucial for obtaining highly accurate predictions of molecular properties. For a molecule like 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (B1486673), methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are employed to achieve high accuracy for energies and geometries. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Larger basis sets, such as those in the Pople or Dunning's correlation-consistent families (e.g., 6-311+G(d,p) or aug-cc-pVTZ), are necessary for an accurate description of the electronic structure of halogenated compounds.

High-level ab initio calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's geometry. Furthermore, these methods can be used to calculate thermodynamic properties like the heat of formation and to explore the relative energies of different isomers or conformers. For instance, a study on cis-1-chloro-2-fluoroethylene utilized the coupled-cluster approach with triple and quadruple zeta quality basis sets to evaluate its equilibrium geometry. rsc.org

Table 1: Illustrative Ab Initio Calculated Geometrical Parameters for this compound

ParameterValue
C=C Bond Length1.35 Å
C-Cl Bond Length1.72 Å
C-CF3 Bond Length1.50 Å
C-F Bond Length1.34 Å
C-C-Cl Bond Angle121°
C=C-F Bond Angle123°
F-C-F Bond Angle (CF3 group)108.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from high-level ab initio calculations for a molecule of this nature.

Density Functional Theory (DFT) for Mechanism Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. core.ac.uk DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of many electrons. core.ac.uk This approach allows for the study of larger molecules and more complex reaction pathways than is often feasible with high-level ab initio methods.

For this compound, DFT can be used to predict a variety of properties, including its optimized geometry, vibrational frequencies (for characterization and thermochemical analysis), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

DFT is particularly powerful for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows for the prediction of reaction rates and the determination of the most likely reaction pathway. Hybrid functionals, such as B3LYP and M06-2X, are commonly used for these types of studies as they often provide a good compromise between accuracy and computational efficiency. For example, DFT calculations have been successfully used to study the mechanisms of unimolecular elimination reactions in other chloroalkenes. researchgate.netusfq.edu.ec

Computational Studies on Reaction Pathways and Transition States

Understanding the transformation of this compound in chemical reactions requires a detailed investigation of the corresponding reaction pathways and the high-energy transition states that connect reactants to products.

Mapping of Potential Energy Surfaces for Key Transformations

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify all possible stationary points, including local minima (reactants, products, and intermediates) and saddle points (transition states).

Computational methods, particularly DFT, are used to calculate the energy at numerous points on the PES. This allows for the tracing of reaction paths and the identification of the minimum energy pathway, which is the most likely route for the reaction to follow. The activation energy, which is the energy difference between the reactants and the transition state, can be determined from the PES and is a critical factor in predicting the reaction rate.

Modeling Regioselectivity and Stereoselectivity in Fluorinated Systems

Many reactions can proceed through multiple pathways, leading to different constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity). Computational chemistry is an invaluable tool for predicting and explaining the selectivity observed in reactions of fluorinated systems. For reactions involving this compound, such as addition reactions across the double bond, different regio- and stereochemical outcomes are possible.

By calculating the activation energies for all possible pathways, the preferred pathway can be identified as the one with the lowest energy barrier. For example, in a [3+2] cycloaddition reaction between a nitrone and a nitroalkene, DFT calculations were used to explore the different reaction pathways and explain the observed ortho regioselectivity and high endo stereoselectivity. rsc.org These types of calculations can consider factors such as steric hindrance and electronic effects, which govern the selectivity of the reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Addition Reaction to this compound

PathwayRegioisomerStereoisomerCalculated Activation Energy (kcal/mol)
AAddition to C-2Syn-addition25.3
BAddition to C-2Anti-addition28.1
CAddition to C-3Syn-addition32.5
DAddition to C-3Anti-addition35.0

Note: The data in this table is illustrative. It demonstrates how computational results can be used to predict that Pathway A, leading to a specific regio- and stereoisomer, is the most favorable due to its lower activation energy.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like this compound, which has rotational freedom around its single bonds, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over a period of time, all accessible conformations and the transitions between them can be observed. This is crucial for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. The results of MD simulations can provide a more realistic picture of the molecule's behavior in a real-world system, such as in solution or at a specific temperature and pressure. These simulations can be performed using force fields that are specifically parameterized for fluorinated and chlorinated organic compounds to ensure accurate results.

In Silico Design and Prediction of Novel Fluorinated Organic Compounds

The tailored design of novel fluorinated organic compounds, such as this compound, is increasingly reliant on in silico methods that leverage computational chemistry and molecular modeling. These approaches have become indispensable for predicting the physicochemical and thermodynamic properties of new molecules before their synthesis, thereby accelerating the discovery and development of materials with desired characteristics, particularly in the search for sustainable refrigerants and other specialty chemicals.

Computational tools offer a rapid and cost-effective means to screen vast chemical spaces for promising candidates. For hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), including structurally related compounds, molecular modeling is crucial for bridging the gap between microscopic molecular characteristics and macroscopic observable properties. Techniques such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) are employed to generate molecular descriptors, which can then be used in machine learning algorithms to predict parameters for thermodynamic models like the polar soft-Statistical Associating Fluid Theory (polar soft-SAFT). This integrated approach allows for the accurate prediction of a wide range of thermophysical properties, including density, vapor pressure, heat capacity, and enthalpy of vaporization, which are critical for evaluating a compound's performance in applications like refrigeration. nih.govbeilstein-journals.orgwho.int

The prediction of properties for new refrigerants is a significant challenge, as experimental data is often scarce. beilstein-journals.org Computational modeling provides a vital alternative to traditional experimental routes for obtaining necessary property data. nih.govbeilstein-journals.org For instance, the combination of molecular dynamics (MD) simulations and equations of state like soft-SAFT can be used to compute coexistence densities, vapor pressure, and other important properties of refrigerant blends. These computational frameworks enable the screening of new mixtures and their suitability as replacements for existing substances with higher environmental impact.

Furthermore, in silico studies are instrumental in understanding the atmospheric chemistry and potential environmental impact of novel fluorinated compounds. Computational chemistry can model the ground- and excited-state unimolecular decay of atmospheric oxidation products, such as Criegee intermediates formed from the ozonolysis of HFOs. semanticscholar.org These models help in assessing the atmospheric lifetime and degradation pathways of these compounds.

The design process also involves predicting the interaction of these molecules with biological systems. In silico simulations, including molecular docking and molecular dynamics, can assess the potential binding of fluorinated compounds to human proteins, which is a key factor in evaluating their potential for bioaccumulation and toxicity. researchgate.net While direct computational studies on this compound are not extensively available in public literature, the methodologies described are directly applicable to its study and the rational design of next-generation fluorinated compounds with optimized properties and minimized environmental footprints.

Table 1: Computational Approaches in the Design of Fluorinated Compounds

Computational Method Application in Compound Design Predicted Properties
Molecular Dynamics (MD) Simulating the physical movements of atoms and molecules. Coexistence densities, vapor pressure, interfacial tension, dynamic viscosity.
COSMO-RS Predicting thermodynamic properties of fluids and mixtures. Molecular descriptors for machine learning models. nih.govbeilstein-journals.orgwho.int
Polar soft-SAFT Equation of state for modeling thermodynamic properties of complex fluids. Density, vapor pressure, heat capacity, enthalpy of vaporization. nih.govbeilstein-journals.orgwho.int
Machine Learning Using algorithms to learn from data and make predictions. Molecular parameters for thermodynamic models. nih.govwho.int

Research Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Fluorinated Architectures

The literature describes the synthesis of polyfunctional fluorinated compounds through various routes. nih.gov For instance, other halogenated materials like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) have been documented as precursors for highly halogenated building blocks. beilstein-journals.org

Synthesis of Polyfunctional Fluorinated Compounds

No specific research was found that details the synthesis of polyfunctional fluorinated compounds directly from 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (B1486673).

Development of Fluorinated Alcohols, Ketones, and Carboxylic Acids

The synthesis of fluorinated ketones, alcohols, and carboxylic acids is well-documented using a variety of other precursors and reagents. scispace.comtcichemicals.com For example, fluorinated cyclic ketones have been prepared via Claisen condensation and electrophilic fluorination with reagents like Selectfluor®. sapub.orgbeilstein-journals.org Similarly, methods exist for converting carboxylic acids into acyl fluorides, which are valuable synthetic intermediates. kaust.edu.sa Electrochemical carboxylation is another method used to create fluorinated carboxylic acids from different starting materials. researchgate.net However, none of the available research explicitly links these syntheses to this compound as the starting material.

Precursors for Specialized Polymer Chemistry Research

The field of fluoropolymers is well-established, with common monomers such as tetrafluoroethylene (B6358150) (TFE) and chlorotrifluoroethylene (B8367) (CTFE) being widely used. researchgate.netresearchgate.net The general potential for unsaturated compounds like the isomer 2-chloro-1,1,1,4-tetrafluoro-2-butene (B12285229) to undergo polymerization has been noted. smolecule.com

Design of Monomers for Fluorinated Polymer Synthesis

There is no available literature describing the specific design or synthesis of monomers derived from this compound for the purpose of creating fluorinated polymers. Research in this area tends to focus on more established fluoroolefins. researchgate.net

Incorporation of Fluorinated Olefins into Polymer Structures

While methods for the controlled polymerization of other chlorinated olefins, such as 2-chloro-1,3-butadiene, have been developed, similar studies involving this compound have not been reported. rsc.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For 2-Chloro-1,1,1,3-tetrafluorobut-2-ene (B1486673), future research will likely prioritize the development of synthetic pathways that are more sustainable and environmentally friendly. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing less hazardous reagents.

Key research areas are expected to include:

Catalytic Processes: A shift away from stoichiometric reagents towards catalytic methods can significantly improve atom economy and reduce waste. Research will likely focus on developing highly selective and reusable catalysts for the key reaction steps in the synthesis of this compound.

Alternative Solvents: The use of conventional volatile organic compounds (VOCs) as solvents is a major environmental concern. Future synthetic routes may explore the use of greener alternatives such as ionic liquids, supercritical fluids (like CO2), or even solvent-free reaction conditions.

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research may investigate the possibility of producing fluorinated building blocks from renewable feedstocks. This represents a significant challenge but aligns with the broader goal of a circular economy.

Energy Efficiency: The development of synthetic methods that proceed under milder reaction conditions (lower temperatures and pressures) will be crucial for reducing the energy footprint of production. Microwave-assisted synthesis and photocatalysis are promising areas of investigation in this regard.

A comparative overview of traditional versus potential green synthetic approaches is presented in the table below.

ParameterTraditional Synthetic RoutesFuture Sustainable Routes
Reagents Often stoichiometric, potentially hazardousCatalytic, recyclable, less toxic
Solvents Volatile organic compounds (VOCs)Ionic liquids, supercritical fluids, water, solvent-free
Energy Input High temperatures and pressuresMilder conditions, alternative energy sources (microwaves, light)
Waste Generation Higher, with potentially hazardous byproductsMinimized through higher atom economy and catalyst recycling
Feedstock Source Petrochemical-basedPotential for bio-based feedstocks in the long term

Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of molecules with desired properties. For fluorinated compounds like this compound, these computational tools offer several exciting research avenues.

Future applications of AI and ML in this area are anticipated to include:

Predictive Modeling: Machine learning algorithms can be trained on existing data for fluorinated molecules to predict key properties of new, hypothetical compounds. This can include physicochemical properties (e.g., boiling point, vapor pressure), performance characteristics in specific applications (e.g., refrigerant efficiency), and even toxicological profiles. This predictive capability can significantly reduce the need for laborious and costly experimental screening.

Generative Models for Novel Compound Discovery: Generative AI models can design novel fluorinated molecules with specific, user-defined properties. For instance, these models could be tasked with designing derivatives of this compound with improved performance as a refrigerant or as a monomer for a specialty polymer.

Reaction Prediction and Optimization: AI tools can assist in the design of synthetic routes by predicting the outcomes of potential reactions and identifying optimal reaction conditions. This can accelerate the development of the sustainable synthetic methods discussed in the previous section.

Materials Informatics: In the context of materials science, machine learning can be used to predict the properties of polymers or other materials that could be synthesized from this compound. This can guide experimental efforts towards the development of new materials with tailored functionalities.

The integration of AI and ML into the research and development workflow for fluorinated compounds is expected to significantly shorten the timeline from initial concept to final application.

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The development of new and improved catalytic systems is a cornerstone of modern chemical synthesis. For a molecule like this compound, which possesses multiple reactive sites (a double bond, a C-Cl bond, and C-F bonds), the discovery of catalysts that can effect transformations with high selectivity is a key research goal.

Emerging research in this area will likely focus on:

Transition Metal Catalysis: The use of transition metal catalysts (e.g., based on palladium, nickel, copper, or rhodium) for cross-coupling reactions at the C-Cl bond is a promising avenue for creating more complex molecules from this compound. Research will aim to develop catalysts that are active for this transformation without promoting unwanted side reactions.

Selective C-F Bond Activation: While C-F bonds are generally strong and unreactive, the selective activation and functionalization of these bonds is a growing area of interest in organofluorine chemistry. The development of catalysts that can selectively activate one or more of the C-F bonds in this compound would open up new possibilities for its chemical modification.

Asymmetric Catalysis: For the synthesis of chiral fluorinated compounds, the development of asymmetric catalysts for reactions involving this compound will be crucial. This could involve, for example, the enantioselective addition of a reagent across the double bond.

Photocatalysis: The use of light-driven catalytic processes offers a powerful tool for promoting novel chemical transformations under mild conditions. Photocatalysis could be employed for a variety of reactions involving this compound, such as radical additions or cycloadditions.

The table below summarizes potential catalytic transformations and the types of catalysts that could be explored.

TransformationPotential Catalytic SystemDesired Outcome
Cross-coupling at C-Cl bond Palladium, Nickel, or Copper complexes with specialized ligandsFormation of new C-C, C-N, or C-O bonds
Selective C-F bond functionalization Transition metal complexes, frustrated Lewis pairsReplacement of a fluorine atom with another functional group
Asymmetric hydrogenation Chiral Rhodium or Iridium catalystsSynthesis of enantiomerically enriched fluorinated alkanes
Radical addition across the double bond Photocatalysts (e.g., iridium or ruthenium complexes)Introduction of new functional groups with high regioselectivity

Advancements in In-Operando Analytical Techniques for Reaction Mechanism Studies

A deep understanding of reaction mechanisms is essential for the rational design of improved synthetic processes and catalysts. In recent years, the development of in-operando analytical techniques, which allow for the real-time monitoring of a chemical reaction as it occurs, has provided unprecedented insights into reaction pathways.

Future research on this compound will benefit from the application of these advanced techniques to study its synthesis and reactivity. Key areas of focus will likely include:

Spectroscopic Monitoring: In-operando spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify reactants, products, and reaction intermediates in real-time. This information is invaluable for elucidating reaction kinetics and identifying potential bottlenecks or side reactions.

Flow Chemistry with In-line Analysis: The combination of continuous flow chemistry with in-line analytical techniques provides a powerful platform for reaction optimization and mechanistic studies. This approach allows for rapid screening of reaction parameters and the collection of large datasets that can be used to build kinetic models.

Computational Modeling: The data obtained from in-operando studies can be used to validate and refine computational models of the reaction mechanism. This synergy between experiment and theory can provide a comprehensive understanding of the factors that control the reaction outcome.

The application of these techniques will be crucial for unraveling the complex reaction networks that can be involved in the synthesis and transformation of highly functionalized molecules like this compound.

Expansion of Synthetic Applications in Novel Materials and Chemical Technologies

While hydrofluoroolefins are well-known for their applications as refrigerants and blowing agents, the unique combination of functional groups in this compound suggests that it could be a valuable building block for a wide range of other materials and chemical technologies.

Future research is expected to explore the following applications:

Fluoropolymers: The double bond in this compound makes it a potential monomer for the synthesis of novel fluoropolymers. By copolymerizing it with other monomers, it may be possible to create polymers with tailored properties, such as high thermal stability, chemical resistance, and specific optical or electrical properties. The presence of the chlorine atom could also serve as a handle for post-polymerization modification.

Agrochemicals and Pharmaceuticals: Fluorinated compounds play a crucial role in the life sciences. The unique structural motifs that can be accessed from this compound could be of interest in the synthesis of new agrochemicals and pharmaceuticals. The specific arrangement of fluorine and chlorine atoms may impart desirable properties such as increased metabolic stability or enhanced biological activity.

Specialty Solvents and Fluids: The physical properties of this compound and its derivatives could make them suitable for use as specialty solvents, heat-transfer fluids, or dielectric fluids in various industrial applications.

Functionalized Building Blocks: Through selective chemical transformations, this compound can be converted into a variety of other fluorinated building blocks for organic synthesis. These building blocks can then be used to introduce fluorine-containing motifs into a wide range of complex molecules.

The versatility of this compound as a synthetic intermediate is a key area for future exploration, with the potential to lead to the development of new products and technologies across multiple sectors.

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2-Chloro-1,1,1,3-tetrafluorobut-2-ene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.